molecular formula C12H6Cl2N2OS B2655486 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 339369-75-4

5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2655486
CAS No.: 339369-75-4
M. Wt: 297.15
InChI Key: YQIFSPQAKDSBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This scaffold is a bioisostere of purine bases and is considered a privileged structure in the discovery of pharmaceutical agents, particularly as a kinase inhibitor backbone . Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors for a wide range of kinases, which are enzymes critical in regulating cell division, proliferation, and progression . Research on closely related analogues has demonstrated potential in inhibiting key kinases such as ROCK , as well as dual inhibition of targets like VEGFR-2 and AKT, which play central roles in tumor progression and angiogenesis . The structural features of this chemotype allow it to effectively bind to the ATP-binding site of various kinases, making it a versatile scaffold for developing targeted therapeutic agents . The specific 2,4-dichlorophenyl substitution on this molecule is designed to act as a hydrophobic moiety that can interact with hydrophobic regions in the enzyme's binding site, a common pharmacophoric feature in kinase inhibitor design . This product is provided for research use only and is intended for further in vitro investigation to elucidate its specific mechanism of action and potential research applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-6-1-2-7(9(14)3-6)8-4-18-12-10(8)11(17)15-5-16-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFSPQAKDSBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: In vitro studies demonstrated that this compound inhibits the growth of breast cancer cell lines such as MDA-MB-231 with an IC50 value comparable to established chemotherapeutics like paclitaxel .
  • Mechanism of Action: The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. This inhibition leads to reduced tumor angiogenesis and proliferation .

Case Study Table:

StudyCell LineIC50 (μM)Findings
Study 1MDA-MB-23127.6Comparable activity to paclitaxel
Study 2A-549 (lung cancer)5.0Induced apoptosis via caspase activation

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

  • Cytokine Modulation: The compound has been shown to inhibit pro-inflammatory cytokines and modulate immune responses. It affects pathways involving tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi.

Key Findings:

  • Broad-Spectrum Activity: Studies indicate that derivatives of thieno[2,3-d]pyrimidine demonstrate significant activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies suggest that modifications on the thieno ring can enhance antimicrobial efficacy .

Case Study Table:

StudyTarget OrganismActivityFindings
Study 1Staphylococcus aureusSignificantEffective against resistant strains
Study 2Escherichia coliModeratePotential for development into therapeutic agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thieno[2,3-d]pyrimidin-4(3H)-one Series

The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Cl-phenyl at position 5 263.71 Anticancer (VEGFR-2 inhibition)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-F-phenyl at position 5 247.25 Kinase inhibition, fluorescence
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 2,4-dimethylphenyl at C5 271.33 Enhanced lipophilicity
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Phenyl at C5 228.28 Baseline scaffold for SAR studies

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : The dichlorophenyl and fluorophenyl analogs exhibit stronger anticancer activity due to improved binding to kinase domains (e.g., VEGFR-2) .
  • Lipophilicity : Dichlorophenyl and dimethylphenyl derivatives show higher logP values, correlating with enhanced cellular uptake .
  • Thermal Stability : Derivatives with halogenated aryl groups (e.g., 5-(2,4-dichlorophenyl)) exhibit higher melting points (>300°C), suggesting robust crystalline stability .
Comparison with Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, such as 5-(2,4-dichlorophenyl)-7-p-tolylpyrido[2,3-d]pyrimidin-4(3H)-one , share structural similarities but replace the thiophene ring with a pyridine moiety. Key differences include:

  • Bioactivity: Pyrido analogs demonstrate broader kinase inhibition profiles (e.g., EGFR, CDK2) but lower selectivity compared to thieno derivatives .
  • Synthetic Accessibility: Thieno[2,3-d]pyrimidin-4(3H)-ones are more easily functionalized via Suzuki coupling or nucleophilic substitution, enabling rapid SAR exploration .
Anticancer Activity
  • 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one showed IC₅₀ values of 1.2–3.8 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming the 4-fluorophenyl analog (IC₅₀: 5.6–8.9 µM) .
  • Molecular docking studies indicate strong binding to VEGFR-2 (binding energy: −9.8 kcal/mol) via interactions with the hinge region (Cys919) and DFG motif .
Analgesic Activity

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives
Compound Melting Point (°C) logP Solubility (mg/mL)
This compound 309–311 3.9 0.12 (DMSO)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 285–287 2.7 0.45 (DMSO)
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one 245–247 2.1 1.2 (EtOH)
Table 2: Anticancer Activity (IC₅₀, µM)
Compound MCF-7 HCT-116 HepG2
This compound 1.2 1.8 3.8
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5.6 6.4 8.9

Biological Activity

5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H6_6Cl2_2N2_2OS
  • Molecular Weight : 297.16 g/mol
  • CAS Number : 339369-75-4

The structure features a thieno[2,3-d]pyrimidine core substituted with a dichlorophenyl group, which is crucial for its biological activity.

The biological activity of this compound has been linked to various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which play critical roles in cell signaling pathways.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The compound exhibited an IC50 value indicating effective cytotoxicity against these cells .

Antimicrobial Activity

The dichlorophenyl substitution enhances the lipophilicity and reactivity of the compound, suggesting a potential role in antimicrobial activity:

  • Broad-spectrum Activity : It has shown effectiveness against drug-resistant strains of Gram-positive bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective capabilities of related compounds in models of neuroinflammation. While not directly testing this compound, the findings suggest that compounds with similar structures can inhibit microglial activation and reduce neuroinflammatory markers .
  • Synergistic Effects : Research indicates that compounds with dichloro substitutions may exhibit synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerReduced viability in Caco-2 cells
AntimicrobialEffective against drug-resistant bacteria
NeuroprotectionInhibition of microglial activation

Table 2: Mechanisms Involved

MechanismDescriptionReference
Enzyme InhibitionKinase inhibition
Anti-inflammatoryModulation of cytokines

Q & A

Basic: What are the established synthetic methodologies for 5-(2,4-dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. A Vilsmeier–Haack approach using DMF-POCl₃ at room temperature followed by reflux achieves yields of 70–90% . Alternatively, a one-pot protocol starting from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione and aromatic aldehydes/amines avoids chromatographic purification, yielding 65–85% . Reaction time (3–18 hours), temperature (RT to 240°C), and solvent (formic acid, DMF) critically affect purity and efficiency .

Basic: How is structural characterization of this compound validated in academic research?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and dichlorophenyl substituents .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 353.1 for C₁₂H₇Cl₂N₂OS) .
  • X-ray crystallography : Resolves π-π stacking in the thienopyrimidine core .

Basic: What in vitro assays are used to screen its anticancer activity, and what are common cell lines?

Standard assays include:

  • MTT/Proliferation assays : IC₅₀ values against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells .
  • VEGFR-2 inhibition : Evaluated via kinase inhibition assays (IC₅₀ < 1 µM in hybrid thieno-oxadiazole derivatives) .
  • Tyrosinase inhibition : Molecular docking (e.g., 4g derivative with 2,4-dihydroxybenzene fragment shows ΔG = −9.2 kcal/mol) .

Advanced: How can synthetic routes be optimized for scalability while maintaining regioselectivity?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
  • Catalytic systems : KI in DMF enhances nucleophilic substitution in 1,3,4-oxadiazole hybrids (yield: 75–89%) .
  • Solvent-free conditions : Minimize side products in cyclization steps .

Advanced: What structure-activity relationships (SAR) guide the design of derivatives for anticancer applications?

Critical modifications:

  • Substituent position : 2,4-Dichlorophenyl at position 5 enhances hydrophobic interactions in kinase pockets .
  • Linker flexibility : 1,3,4-Oxadiazole spacers improve VEGFR-2 binding (IC₅₀: 0.12 µM vs. 1.4 µM for rigid analogs) .
  • Hydrophobic tails : Piperidine or benzothiophene groups increase allosteric pocket occupancy .

Advanced: How do molecular docking and MD simulations validate target engagement?

  • Docking (e.g., OpenEye Software) : Predicts hydrogen bonding between pyrimidin-4-one and VEGFR-2’s hinge region (Lys868, Glu885) .
  • MD simulations (100 ns) : Confirm stability of ligand-receptor complexes (RMSD < 2.0 Å) and solvent-accessible surface area (SASA) changes .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Discrepancies arise from:

  • Cell line variability : MCF-7 may show higher sensitivity (IC₅₀ = 2.1 µM) than HepG2 (IC₅₀ = 8.7 µM) due to p53 status .
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Metabolic interference : Cytochrome P450 isoforms in primary hepatocytes may degrade test compounds .

Advanced: What methodologies assess its enzyme inhibition beyond tyrosinase?

  • Dihydrofolate reductase (DHFR) assays : Spectrophotometric monitoring of NADPH oxidation (IC₅₀ = 0.8–3.2 µM for 2-aminomethyl derivatives) .
  • Kinase profiling panels : Broad-spectrum screening against 50+ kinases (e.g., EGFR, PDGFR) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme complexes .

Advanced: How to address selectivity challenges between cancerous and non-cancerous cells?

  • Selectivity index (SI) : Calculate SI = IC₅₀(normal)/IC₅₀(cancer). Derivatives with SI > 10 (e.g., compound 18 ) prioritize further testing.
  • Transcriptomic profiling : RNA-seq of treated normal fibroblasts (e.g., NIH/3T3) identifies off-target pathways .
  • Proteome-wide affinity chromatography : Detects non-target protein binding using biotinylated probes .

Advanced: What novel research directions are emerging for this scaffold?

  • PROTAC design : Conjugation with E3 ligase ligands (e.g., thalidomide) to degrade oncoproteins .
  • Combination therapy : Synergy with cisplatin (CI < 0.7) in multidrug-resistant models .
  • In vivo PK/PD : Oral bioavailability studies in murine xenografts (Tₘₐₓ = 2–4 h, AUC₀–₂₄ = 450 µg·h/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.